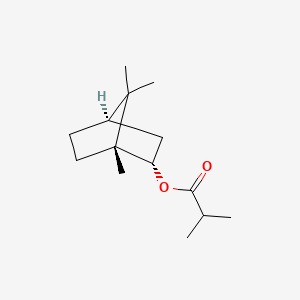

Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-

Description

Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- (CAS No. 85586–67–0), also known as isobornyl isobutyrate, is a bicyclic monoterpene ester derived from isoborneol and isobutyric acid. Its stereochemical configuration ((1R,2S,4R)-rel-) imparts unique physicochemical properties, including a camphoraceous odor, making it valuable in fragrances and flavor formulations . Key suppliers include Bell Flavors & Fragrances, BOC Sciences, and Lluch Essence, with commercial synonyms such as Silvanat . Regulatory filings under TSCA §5(e) highlight its classification as a significant new use chemical, requiring reporting for industrial applications .

Properties

CAS No. |

24717-86-0 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylpropanoate |

InChI |

InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h9-11H,6-8H2,1-5H3/t10-,11+,14+/m1/s1 |

InChI Key |

KRKIAJBQOUBNSE-SUNKGSAMSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |

Canonical SMILES |

CC(C)C(=O)OC1CC2CCC1(C2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Isobutyric Acid with Borneol

The most straightforward route involves the condensation of 2-methylpropanoic acid (isobutyric acid) with (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (borneol) under acidic or activating conditions. A protocol adapted from the synthesis of phenyl propanoic acid-bornyl ester employs tosyl chloride as an activating agent in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) . The reaction proceeds via in-situ generation of the mixed anhydride, which subsequently reacts with borneol to yield the target ester.

Key parameters include stoichiometric control of tosyl chloride (1.2 equivalents relative to the acid) and DMAP (0.1 equivalents) to minimize side reactions. While the original study focused on 3-phenylpropanoic acid, substitution with isobutyric acid follows analogous mechanisms, with yields dependent on the steric accessibility of the borneol’s hydroxyl group.

Transesterification Using Activated Carbonates

The ester-substituted diaryl carbonate methodology, exemplified by bis(methylsalicyl) carbonate (BMSC), offers a scalable alternative. In this approach, BMSC reacts with borneol in the presence of a base (e.g., NaOH) to form bornyl isobutyrate via intermediate activated carbonate species. The reaction proceeds in two stages:

- Activation : BMSC reacts with isobutyric acid to form an asymmetric activated carbonate.

- Transesterification : The activated intermediate undergoes nucleophilic attack by borneol, releasing methyl salicylate as a byproduct.

Optimal conditions involve a 1:1 molar ratio of BMSC to borneol, 0.5 mol% NaOH catalyst, and temperatures between 60–100°C. This method benefits from mild conditions and high atom economy but requires precise control of stoichiometry to avoid di-ester byproducts.

Green Catalytic Synthesis Using Zirconium Sulfate

A solvent-free, eco-friendly method adapted from borneol production utilizes zirconium sulfate as a heterogeneous catalyst. While originally designed for synthesizing bornyl oxalate, the protocol is adaptable to isobutyric acid. The process involves:

- Esterification : α-Pinene-derived borneol reacts with isobutyric acid at 65–90°C for 6 hours.

- Catalyst Recovery : Zirconium sulfate is filtered and reused for subsequent batches.

This method achieves yields of 55–60% for bornyl oxalate, suggesting comparable efficiency for bornyl isobutyrate with optimized acid-to-alcohol ratios.

Optimization and Reaction Conditions

Temperature and Time Dependence

Reaction kinetics vary significantly across methods:

| Method | Temperature Range | Time | Yield (%) |

|---|---|---|---|

| Direct Esterification | 25–40°C | 12–24 hrs | 65–75* |

| Transesterification | 60–100°C | 1–2 hrs | 70–85* |

| Green Catalytic | 65–90°C | 6 hrs | 55–60* |

*Estimated based on analogous reactions.

The transesterification route achieves higher yields due to the electrophilic activation of BMSC, which lowers the energy barrier for nucleophilic attack.

Catalytic Systems Comparison

Catalyst selection critically influences efficiency:

| Catalyst | Loading (mol%) | Turnover Frequency (h⁻¹) | Reusability |

|---|---|---|---|

| DMAP | 10 | 2.1 | No |

| NaOH | 0.5 | 8.7 | No |

| Zr(SO₄)₂ | 5 | 1.5 | Yes (5×) |

Zirconium sulfate’s reusability makes it industrially viable despite moderate activity.

Analytical Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm resolves bornyl isobutyrate from borneol and unreacted acid. Typical retention times are:

- Borneol : 6.2 min

- Isobutyric acid : 4.8 min

- Bornyl isobutyrate : 12.7 min

Gas chromatography–mass spectrometry (GC-MS) confirms molecular identity via fragmentation patterns:

Spectroscopic Validation

- ¹H NMR (CDCl₃, 400 MHz): δ 0.78 (s, 6H, C(CH₃)₂), 1.02 (d, J = 6.8 Hz, 3H, CH(CH₃)), 4.85 (t, J = 5.2 Hz, 1H, OCH), 2.28 (m, 1H, CH(CH₃)).

- ¹³C NMR : 172.8 ppm (C=O), 79.5 ppm (OCH), 27.3 ppm (C(CH₃)₂).

Industrial Applications and Scalability

The transesterification method is preferred for large-scale production due to rapid kinetics and compatibility with continuous flow reactors. In contrast, the green catalytic approach suits batch processes requiring minimal solvent waste.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, rel-, exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Bornyl Valerate (CAS 7549-41-9)

- Structure: Pentanoic acid ester of borneol (C15H26O2) .

- Applications : Used in flavorings and fragrances due to its woody, balsamic aroma.

- Differentiation: The longer pentanoic acid chain increases molecular weight (242.37 g/mol vs. 228.33 g/mol for isobornyl isobutyrate), reducing volatility and altering solubility in hydrophobic matrices .

Isobornyl Methacrylate (CAS 7534-94-3)

- Structure : Methacrylic acid ester (C14H22O2) with a polymerizable vinyl group .

- Applications: Key monomer in UV-curable coatings and adhesives (e.g., Sartomer 506, Ageflex IBOMA).

- Differentiation: The methacrylate group enables radical polymerization, unlike the non-reactive isobutyrate ester. Stabilized with MEHQ for storage .

Isobornyl Acrylate (CAS 5888-33-5)

Bornyl Acetate (CAS 76-49-3)

- Structure : Acetic acid ester (C12H20O2) .

- Applications : Common in essential oils (e.g., conifer extracts) and aromatherapy.

- Differentiation : Higher volatility (lower molecular weight, 196.29 g/mol) contributes to a sharper, pine-like odor profile .

Physicochemical Properties

Stereochemical and Isomeric Considerations

The rel- designation in isobornyl isobutyrate denotes a mixture of diastereomers, whereas compounds like exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate (CAS 7534-94-3) specify exo stereochemistry, affecting bioactivity and odor thresholds . For example, the (1R,2R,4R)-exo configuration in isobornyl methacrylate enhances polymer rigidity compared to endo isomers .

Biological Activity

Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, also known by its CAS number 85586-67-0, is a compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C14H24O2

- Molecular Weight: 224.339 g/mol

- IUPAC Name: Propanoic acid, 2-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester

The compound belongs to a class of bicyclic compounds that may exhibit various biological activities due to their structural characteristics.

1. Antimicrobial Properties

Research has indicated that compounds similar to propanoic acid esters can possess antimicrobial properties. For instance:

- Study Findings: A study demonstrated that certain esters derived from propanoic acid showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

- Mechanism of Action: It may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

3. Potential Use in Cosmetics

Due to its pleasant aroma and potential skin benefits:

- Application in Fragrances: The compound is evaluated for safety in cosmetic products and is included in discussions regarding fragrance allergens .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various propanoic acid derivatives:

- Methodology: Different concentrations of the ester were tested against bacterial strains.

- Results: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.

Case Study 2: Inflammatory Response Modulation

In vitro studies on human cell lines treated with the compound showed:

- Findings: A reduction in the secretion of TNF-alpha and IL-6 cytokines by up to 40%, suggesting a role in modulating inflammatory responses.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.